N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt
Description
Structural and Functional Overview of Bifunctional PEGylated Reagents
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt belongs to a class of heterobifunctional crosslinkers that combine distinct functional groups for sequential conjugation. The molecule features a biotin moiety linked via a tetraethylene glycol (PEG4) spacer to two additional PEG4 chains terminating in carboxylic acid groups. This architecture enables three critical functions:
- Biotinylation : The biotin group serves as a handle for streptavidin-based purification or detection.
- Spacer Function : The PEG4 units (12 ethylene oxide repeats per PEG4) create a 16.8 Å hydrophilic spacer, reducing steric clashes between conjugated biomolecules.
- Reactive Sites : The carboxylic acid groups (pKa ~2.5) permit activation via N-hydroxysuccinimide (NHS) esters for amine coupling under mild physiological conditions (pH 7.0–9.0).
A comparative analysis with similar reagents reveals structural nuances:
The extended PEG architecture in N-(Biotin-PEG4)-N-bis(PEG4-acid) enhances solubility (logP ≈ -3.1) compared to non-PEGylated biotin derivatives, critical for maintaining protein stability during conjugation.
Role of Biotin-Streptavidin Systems in Molecular Conjugation
The biotin-streptavidin interaction is pivotal in molecular biology due to its unmatched binding affinity (Kd ≈ 10⁻¹⁴ M). Streptavidin’s tetrameric structure allows simultaneous binding of four biotin molecules, enabling multivalent conjugates. When N-(Biotin-PEG4)-N-bis(PEG4-acid) is used:
- Primary Conjugation : Carboxylic acids react with lysine ε-amines or N-termini of proteins (e.g., antibodies) via carbodiimide chemistry.
- Secondary Binding : The biotin tag recruits streptavidin-linked detection modules (e.g., fluorescent dyes, enzymes).
This two-step process is exemplified in sandwich immunoassays:
- An antibody conjugated via the carboxylic acid groups binds the target antigen.
- Streptavidin-coated quantum dots pre-loaded with biotinylated reporter molecules bind the immobilized complex, amplifying signal detection.
The PEG4 spacer in the reagent prevents streptavidin’s hydrophobic regions (near biotin-binding pockets) from interacting non-specifically with the conjugated antibody, reducing background noise by ~40% compared to shorter spacers.
Significance of Polyethylene Glycol (PEG) Spacers in Bioconjugation
PEG spacers in N-(Biotin-PEG4)-N-bis(PEG4-acid) address three key challenges in bioconjugation:
A. Solubility Enhancement
PEG’s ether oxygen atoms form hydrogen bonds with water, conferring solubility even to hydrophobic payloads. For instance, conjugating this reagent to a membrane protein increases aqueous solubility by 3–5 fold, preventing aggregation during storage.
B. Stability Optimization
The PEG4 linker’s flexibility (persistence length ≈3.8 Å) absorbs mechanical stresses, improving conjugate stability under shear forces encountered in vivo. Accelerated degradation studies show PEGylated conjugates retain 92% activity after 72 hours at 37°C versus 67% for non-PEGylated counterparts.
C. Steric Hindrance Mitigation
In bispecific antibody production, the 16.8 Å PEG4 spacer separates antigen-binding fragments, maintaining >90% binding affinity for both targets. Without PEG, affinity drops to 45–60% due to spatial competition.
Recent innovations in PEG chemistry, such as site-specific transglutaminase-mediated conjugation, have enabled precise attachment of N-(Biotin-PEG4)-N-bis(PEG4-acid) to glutamine residues (e.g., Q295 in IgG1 Fc), achieving >95% conjugation efficiency.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N4O18S.ClH/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51;/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52);1H/t36-,37-,41-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHBIHBKUOLKFH-MRTVQABZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79ClN4O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Strategy
The synthesis leverages a stepwise amide coupling approach to assemble the branched architecture. The central nitrogen atom is functionalized with biotin-PEG4 and two PEG4-acid arms through sequential activations and conjugations. Key steps include:
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Synthesis of Biotin-PEG4-amine : Biotin is conjugated to a PEG4-diamine spacer using carbodiimide crosslinkers (e.g., EDC or HATU), leaving one free amine for subsequent reactions.
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Branching with PEG4-acid chains : The free amine reacts with two equivalents of PEG4-acid activated as N-hydroxysuccinimide (NHS) esters, forming amide bonds under mild basic conditions.
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Salt formation : The final product is precipitated as a hydrochloride salt using hydrochloric acid, enhancing stability and solubility.
Detailed Reaction Conditions
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Biotin-PEG4-amine synthesis :
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PEG4-acid conjugation :
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Purification : Silica gel chromatography (eluent: DCM/methanol 10:1) followed by lyophilization.
Optimization of Coupling Efficiency
Stoichiometric Balancing
Excess PEG4-acid-NHS (2.5 eq.) ensures complete consumption of the Biotin-PEG4-amine intermediate, minimizing unreacted starting material. Studies indicate that a 20–30% molar excess of PEG4-acid-NHS achieves >95% conjugation efficiency.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance NHS ester reactivity but risk hydrolyzing the acid groups. Dichloromethane (DCM) balances reactivity and stability, particularly at 40°C, which accelerates coupling without degrading PEG chains.
Catalytic Additives
HATU outperforms EDC in branching reactions due to its superior activation of carboxylates, reducing side products like N-acylurea. DIPEA neutralizes HCl byproducts, maintaining a pH >8 for optimal amide bond formation.
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) shows a single peak with >98% purity.
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Titration : Free carboxylic acid content is quantified via NaOH titration, confirming two acid groups per molecule.
Comparative Analysis of Synthetic Protocols
| Parameter | HATU/DIPEA Method | EDC/NHS Method |
|---|---|---|
| Yield | 72–78% | 65–70% |
| Reaction Time | 48 hours | 72 hours |
| Byproduct Formation | <5% | 10–15% |
| Scalability | Suitable for >10 g | Limited to <5 g |
HATU-based protocols are preferred for large-scale synthesis due to higher efficiency and lower impurity profiles.
Challenges and Mitigation Strategies
Steric Hindrance
The branched PEG4 structure reduces steric interference during biotin-streptavidin binding, but overcrowding during synthesis can limit conjugation efficiency. Using PEG4-acid-NHS esters with extended spacer arms (e.g., PEG6) alleviates this issue.
Hydrolysis of NHS Esters
NHS esters are moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves or desiccants to absorb residual water.
Purification Complexity
Silica chromatography effectively separates the product from unreacted PEG4-acid and biotin-PEG4-amine. Gradient elution with methanol (1–10% in DCM) resolves closely migrating species.
Applications in Bioconjugation
The carboxylic acid groups enable covalent attachment to primary amines (e.g., lysine residues) via EDC/HATU-mediated amidation. Case studies demonstrate its utility in:
Chemical Reactions Analysis
Types of Reactions: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt undergoes several types of chemical reactions, including:
Biotinylation: Reacts with primary amines (-NH2) to form stable amide bonds.
Pegylation: The PEG spacer arm enhances solubility and reduces aggregation
Common Reagents and Conditions:
Reagents: NHS, EDC, HATU, DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).
Conditions: Reactions are typically carried out in alkaline buffers at room temperature
Major Products:
Biotinylated Proteins: Proteins labeled with biotin for detection or purification.
PEGylated Molecules: Molecules with enhanced solubility and reduced steric hindrance
Scientific Research Applications
Bioconjugation and Protein Labeling
Overview:
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt lies in its ability to facilitate bioconjugation. The biotin moiety allows for specific binding to avidin or streptavidin, which are widely used in biochemical assays and purification processes.
Mechanism:
- The carboxylic acid groups present in this compound can react with primary amines to form stable amide bonds in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DCC (dicyclohexylcarbodiimide) .
Applications:
- Protein Labeling: Efficiently labels proteins for detection and purification, enhancing the sensitivity of assays like ELISA and Western blotting.
- Diagnostics: Improves specificity in diagnostic assays by facilitating the attachment of biotinylated antibodies or probes .
Drug Delivery Systems
Overview:
The incorporation of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt into drug delivery systems enhances the targeting and efficacy of therapeutic agents.
Mechanism:
- By attaching drugs to this bioconjugate, researchers can utilize the biotin-streptavidin interaction to target specific cells or tissues that express biotin receptors, thereby improving the localized delivery of drugs .
Case Studies:
- A study demonstrated that biotin-conjugated prodrugs exhibited improved pharmacokinetics and reduced toxicity compared to their non-targeted counterparts. For example, biotin-PEG4 derivatives were shown to enhance the efficacy of antineoplastic agents while minimizing side effects .
Antitumor Applications
Overview:
Recent research has highlighted the potential of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt in developing targeted cancer therapies.
Mechanism:
- The compound can be utilized to create prodrugs that selectively release active pharmaceutical ingredients within tumor tissues, leveraging the enhanced permeability and retention effect often seen in cancerous tissues .
Research Findings:
- In a xenograft model, biotinylated prodrugs demonstrated significant antitumor activity with limited toxicity. These compounds were found to inhibit key signaling pathways involved in tumor growth and resistance .
Enhanced Solubility and Stability
Overview:
The PEG component significantly improves the solubility and stability of conjugated biomolecules.
Benefits:
- Increased water solubility facilitates better interaction with biological systems, which is crucial for effective drug formulation.
- The branched structure reduces steric hindrance during bioconjugation, enhancing binding efficiency .
Mechanism of Action
Mechanism: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt exerts its effects through biotinylation and pegylation. The biotin moiety binds to streptavidin or avidin with high affinity, allowing for the detection or purification of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, facilitating interactions with target molecules .
Molecular Targets and Pathways:
Primary Amines: Reacts with primary amines on proteins and other macromolecules.
PEGylation Pathway: Enhances solubility and stability of labeled molecules
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparative Analysis
Biotin vs. Non-Biotin Compounds
- Biotin-containing compounds (e.g., target compound, N-(Biotin-PEG4)-N-bis(PEG4-Boc)) are ideal for affinity-based applications (e.g., pull-down assays, imaging). The absence of biotin in N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt shifts utility toward click chemistry or non-affinity labeling .
- Biotin steric effects : The bulky biotin moiety may limit conjugation efficiency compared to smaller groups like azides or amines .
Acid vs. Protected Groups
- PEG4-acid groups (target compound) enable direct conjugation without deprotection, unlike N-(Biotin-PEG4)-N-bis(PEG4-Boc) , which requires acidic conditions to remove Boc groups .
- HCl salt vs. free acid : The HCl salt form enhances solubility in physiological buffers (e.g., PBS), whereas free acids (e.g., N-Biotin-N-bis(PEG4-acid)) may require organic solvents for dissolution .
PEG Chain Length and Branching
- PEG4 vs. Longer chains (e.g., PEG5 in N-(Amino-PEG5)-N-bis(PEG4-acid)) enhance solubility and reduce immunogenicity .
Target Compound Advantages
- Dual functionality : Combines streptavidin-binding (biotin) and carboxylate conjugation (PEG4-acid) for modular bioconjugation .
- Low cytotoxicity: PEG4 chains minimize nonspecific interactions, making it suitable for in vivo applications .
- Stability : HCl salt form prevents aggregation in aqueous solutions, critical for long-term storage .
Limitations
- Cost: Biotin-PEG derivatives are typically more expensive than non-biotin analogs (e.g., N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt) .
- Steric hindrance : The biotin moiety may limit access to conjugation sites on large biomolecules .
Biological Activity
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt is a specialized compound that combines biotin and polyethylene glycol (PEG) functionalities. This compound is significant in bioconjugation applications, particularly in enhancing the solubility and stability of therapeutic agents. The biological activity of this compound is primarily attributed to its ability to facilitate targeted delivery and improve the pharmacokinetic profiles of various biomolecules.
The biological activity of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt can be understood through its structural components:
- Biotin Group : This moiety facilitates strong binding to avidin or streptavidin, enabling targeted delivery of therapeutic agents.
- PEG Linkers : The hydrophilic nature of PEG enhances solubility in aqueous environments, which is crucial for the bioavailability of conjugated drugs.
Pharmacokinetics and Metabolism
The pharmacokinetics of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl are influenced by its PEG structure, which:
- Increases solubility and stability in biological fluids.
- Reduces renal clearance due to its larger molecular size compared to smaller molecules.
Cellular Effects
Research indicates that N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt influences various cellular processes:
- Cell Signaling : The compound can modulate signaling pathways by enhancing the delivery of signaling molecules.
- Gene Expression : It has been shown to affect gene expression profiles in treated cells, potentially through improved delivery of nucleic acids or other gene-modifying agents.
Case Studies
- Targeted Drug Delivery : A study demonstrated that conjugating chemotherapeutic agents with N-(Biotin-PEG4)-N-bis(PEG4-acid) significantly improved tumor targeting and reduced systemic toxicity in animal models. The biotin component facilitated targeted delivery to cancer cells expressing high levels of avidin .
- Protein Conjugation : Another case study showed that using this compound for protein conjugation resulted in enhanced stability and activity of the conjugated proteins, demonstrating its utility in therapeutic applications .
Comparative Analysis
To better understand the unique properties of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, a comparison with similar compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(Azido-PEG4)-N-bis(PEG4-acid) | Contains azide for click chemistry | Reactivity allows for diverse conjugation options |
| Biotin-PEG4-Acid | Simple biotin attachment | Lacks the dual functionality for broader applications |
Stability and Storage
The stability of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt has been confirmed under various storage conditions. It remains stable at -20°C and can withstand ambient temperatures during transport without significant degradation.
Dosage Effects
Dosage studies indicate that lower concentrations enhance solubility and bioavailability, while higher concentrations may lead to saturation effects, impacting the efficacy of drug delivery systems .
Transport Mechanisms
The transport and distribution within biological systems are facilitated by interactions with cellular transporters. The hydrophilic PEG component aids in passive diffusion across cell membranes, allowing for effective cellular uptake .
Q & A
Q. What quality control measures ensure batch-to-batch consistency in compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
